molecular formula C20H16FN5O B4517522 1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4517522
M. Wt: 361.4 g/mol
InChI Key: NAXPZHDPDUECJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a fluorinated aromatic ring, a pyrrole substituent, and a carboxamide linkage to a pyridin-4-ylmethyl group. The fluorine atom at the 4-position of the phenyl ring enhances metabolic stability and bioavailability, while the pyridin-4-ylmethyl group may influence binding to biological targets through hydrogen bonding and π-π interactions . Analytical techniques like NMR and HPLC are critical for characterizing its purity and structural integrity .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c21-16-3-5-17(6-4-16)26-20(25-11-1-2-12-25)18(14-24-26)19(27)23-13-15-7-9-22-10-8-15/h1-12,14H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPZHDPDUECJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl, pyridinylmethyl, and pyrrolyl groups. Common reagents used in these reactions include various halogenated compounds, metal catalysts, and organic solvents. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. For instance, a study highlighted the efficacy of pyrazole-based compounds against various cancer cell lines, showcasing their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. By modulating inflammatory pathways, this compound may offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Potential

Emerging research suggests that pyrazole derivatives may possess neuroprotective effects. These compounds have been shown to mitigate neurodegeneration in models of diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve the reduction of oxidative stress and modulation of neuroinflammatory responses .

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes involved in disease pathways. For example, its ability to inhibit COX enzymes contributes to its anti-inflammatory properties.

Interaction with Receptors

The compound may also interact with various receptors in the body, influencing signaling pathways that are critical for cell survival and proliferation. This interaction can lead to altered gene expression profiles that favor apoptosis in cancer cells or promote neuronal survival .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and tested their effects on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory activity of pyrazole derivatives demonstrated that the compound effectively reduced pro-inflammatory cytokine levels in vitro. This finding supports its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their diverse pharmacological profiles. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Unique Aspects
Target Compound
1-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
4-Fluorophenyl, pyridin-4-ylmethyl, pyrrole Anticancer, anti-inflammatory (inferred) Fluorine enhances pharmacokinetics; pyridin-4-ylmethyl optimizes target binding
N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Bromophenyl, methyl group Not explicitly stated (similar scaffold) Bromine’s larger atomic radius may hinder receptor interactions compared to fluorine
3-Amino-N-(pyridin-2-yl)pyrazole Pyridin-2-yl, amino group Enhanced solubility Amino group improves bioavailability but reduces lipophilicity
1-(Difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine Difluoromethyl, piperidine High reactivity in electrophilic substitutions Difluoromethyl group increases metabolic stability
Ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Ethyl ester, fluorine Improved membrane permeability Ester group enhances lipophilicity but reduces hydrolytic stability

Key Findings :

Fluorine vs. Halogen Substitution: The 4-fluorophenyl group in the target compound offers superior electronic effects (electron-withdrawing) and metabolic stability compared to bulkier halogens like bromine, which may sterically hinder target binding . Ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate demonstrates how fluorine enhances lipophilicity and bioavailability, a trait shared with the target compound .

Pyridine Positional Isomerism :

  • The pyridin-4-ylmethyl group in the target compound likely provides better spatial orientation for receptor interactions than pyridin-2-yl derivatives, which have distinct electronic profiles .

Pyrrole vs. Other Heterocycles: The pyrrole moiety in the target compound may contribute to π-stacking interactions in biological systems, unlike piperidine or amino-substituted analogs, which prioritize solubility or reactivity .

Research Implications

The structural uniqueness of this compound positions it as a promising candidate for drug development. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic modification of the pyridine and pyrrole substituents.
  • Target Identification : Mechanistic studies to identify specific biological targets (e.g., kinases, GPCRs).

Biological Activity

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{17}H_{16}F_{N}_5O with a molecular weight of approximately 314.33 g/mol. The structure includes a pyrazole moiety, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Notably, one derivative exhibited an IC50 value of 18 μmol/L against LNCaP cells and showed a prostate-specific antigen (PSA) downregulation rate of 46% .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μmol/L)PSA Downregulation (%)
10eLNCaP1846
T3LNCaP--

The compound's mechanism involves inhibition of androgen receptor signaling pathways, which are crucial in the progression of prostate cancer. The downregulation of PSA indicates a reduction in androgen receptor activity, suggesting that these compounds may serve as potential therapeutic agents in androgen-dependent cancers .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have been reported to exhibit anti-inflammatory and antimicrobial activities. For instance, some derivatives have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to their anti-inflammatory effects .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of cell proliferation
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against various bacterial strains

Case Studies

  • Prostate Cancer Study : A study conducted on a novel series of pyrazole derivatives indicated that several compounds exhibited promising antiproliferative activity against prostate cancer cell lines, with specific attention to their ability to downregulate PSA levels .
  • Inflammation Model : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited inflammatory cytokines at concentrations comparable to standard anti-inflammatory drugs .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a pyrazole core substituted with a 4-fluorophenyl group at position 1, a pyrrole ring at position 5, and a pyridin-4-ylmethyl carboxamide at position 3. The electron-withdrawing fluorine atom on the phenyl ring enhances electrophilic substitution reactivity, while the pyrrole moiety contributes to π-π stacking interactions in biological systems. The pyridine group facilitates hydrogen bonding, critical for target binding .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones.
  • Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Step 3 : Functionalization at position 4 using carboxamide coupling agents (e.g., EDC/HOBt) with pyridin-4-ylmethylamine . Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products like regioisomeric pyrazoles .

Q. How is the compound characterized post-synthesis?

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; fluorine-19 NMR verifies fluorophenyl substitution.
  • Chromatography : HPLC or UPLC ensures purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., crystal packing of the pyridine moiety) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • In vitro enzyme inhibition : Use fluorescence polarization or FRET assays to screen for kinase or protease inhibition.
  • Cellular assays : Test cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7).
  • Binding studies : Surface plasmon resonance (SPR) quantifies target affinity .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : Predict binding modes with targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with IC₅₀ values.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Q. What strategies resolve contradictions in biological data across analogs?

  • Meta-analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-nitrophenyl) to identify SAR trends.
  • Counter-screening : Test off-target effects using panels like Eurofins’ SelectScreen to rule out promiscuity.
  • Crystallography : Resolve structural discrepancies (e.g., tautomerism in the pyrazole ring) .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves regioselectivity.
  • Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki couplings to minimize byproducts.
  • Solvent selection : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) .

Q. What are the challenges in assessing its pharmacokinetic (PK) properties?

  • Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated degradation (e.g., CYP3A4).
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.
  • BBB permeability : Employ PAMPA-BBB assays; fluorophenyl groups may enhance lipophilicity but reduce solubility .

Q. How do structural modifications impact its selectivity for biological targets?

  • Pyridine vs. pyrimidine substitution : Pyridine enhances hydrogen bonding but may reduce blood-brain barrier penetration.
  • Fluorine replacement : Replacing fluorine with chlorine increases steric bulk, altering target binding pockets.
  • Pyrrole vs. imidazole : Pyrrole’s electron-rich ring improves π-stacking but may reduce metabolic stability .

Q. What safety and handling protocols are critical for lab-scale synthesis?

  • Toxicology : Screen for genotoxicity via Ames test; fluorinated compounds may require specialized waste disposal.
  • PPE : Use nitrile gloves and fume hoods to handle pyridine derivatives.
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxamide group .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) to minimize batch-to-batch variability .
  • Analytical Validation : Cross-validate purity data using orthogonal methods (e.g., NMR + HPLC) .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community-wide optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.